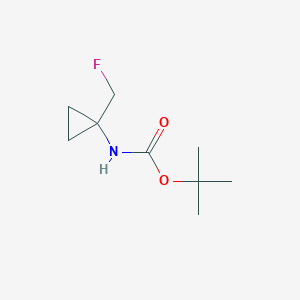

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Descripción general

Descripción

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol . It is known for its unique structure, which includes a cyclopropyl ring substituted with a fluoromethyl group and a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester . The general reaction scheme is as follows:

Cyclopropylamine+tert-Butyl chloroformate→Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .

Análisis De Reacciones Químicas

Substitution Reactions

The fluoromethyl group and carbamate moiety enable nucleophilic substitution reactions. Key pathways include:

Nucleophilic Displacement

-

Conditions : SN2 mechanisms occur under basic conditions (e.g., KOtBu, DIPEA) in polar aprotic solvents like iPrOH or 1,4-dioxane at elevated temperatures (100–150°C) .

-

Reagents : Amines, thiols, or alkoxides act as nucleophiles.

-

Products : Substituted cyclopropane derivatives, such as amines or ethers.

Suzuki–Miyaura Coupling

-

Conditions : Catalyzed by Pd(PPh₃)₄ or PdCl₂(dppf) with aryl halides in the presence of bases (e.g., Cs₂CO₃).

-

Reagents : Aryl boronic acids or esters.

-

Products : Biaryl or heteroaryl cyclopropane derivatives.

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl in MeOH or 1,4-dioxane/water (1:2.5) at room temperature .

-

Products : Free amine (1-(fluoromethyl)cyclopropylamine) and tert-butanol.

Basic Hydrolysis

-

Conditions : NaOH in aqueous THF or EtOH under reflux.

-

Products : Sodium carbonate and the corresponding amine.

Elimination Reactions

The cyclopropane ring can undergo strain-driven elimination:

-

Conditions : Strong bases (e.g., LDA or NaH) in THF at −78°C to 0°C.

-

Products : Alkenes or alkynes via ring-opening.

Oxidation

Reduction

-

Reagents : LiAlH₄ or NaBH₄ in Et₂O.

-

Products : Alcohols or amines via carbamate reduction.

Comparative Reactivity Analysis

Mechanistic Insights

-

Fluoromethyl Effects : The electron-withdrawing fluoromethyl group enhances electrophilicity at the cyclopropane ring, facilitating nucleophilic attacks .

-

Carbamate Stability : The tert-butyl group stabilizes the carbamate against premature hydrolysis, enabling controlled reactivity in multi-step syntheses.

Case Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is primarily investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which could make it a candidate for developing new antibiotics.

- Anticancer Properties : Research suggests that it may interact with specific biological targets, such as enzymes or receptors involved in cancer progression, potentially leading to anticancer effects.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for the development of derivatives with enhanced biological activities. It can undergo reactions such as:

- Nucleophilic Substitution : The fluoromethyl group can be replaced under basic conditions, allowing for the introduction of diverse functional groups.

- Oxidation and Reduction Reactions : Common reagents like potassium permanganate and lithium aluminum hydride can be employed to modify the compound's structure further.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluoromethyl group enhanced efficacy against specific bacterial strains.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Derivative A | High | Escherichia coli |

| Derivative B | Low | Pseudomonas aeruginosa |

Case Study 2: Anticancer Mechanisms

In vitro studies assessed the anticancer potential of this compound on several cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase-3 Activation |

| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |

| A549 (Lung Cancer) | 25 | Apoptosis Induction |

Mecanismo De Acción

The mechanism of action of tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate involves its interaction with biological molecules through its carbamate ester group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluoromethyl group can also participate in interactions with biological targets, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Similar structure but lacks the fluoromethyl group.

Cyclopropylamine: Similar cyclopropyl ring but lacks the carbamate ester group.

Fluoromethyl carbamate: Contains the fluoromethyl and carbamate groups but lacks the cyclopropyl ring.

Uniqueness

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is unique due to the combination of its cyclopropyl ring, fluoromethyl group, and carbamate ester. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .

Actividad Biológica

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological interactions. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 185.21 g/mol. The structure features a tert-butyl group, a cyclopropyl ring, and a fluoromethyl substituent, which contribute to its reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with biological molecules through the carbamate ester group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluoromethyl group enhances binding affinity to specific enzymes or receptors, modulating their functions .

Key Mechanisms:

- Covalent Bond Formation : The carbamate moiety reacts with nucleophiles in proteins, leading to enzyme inhibition.

- Enhanced Binding Affinity : The fluoromethyl group increases the compound's interaction with biological targets, influencing its pharmacological profile.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Neurodegenerative Diseases : It is being investigated as a β-secretase (BACE1) inhibitor for Alzheimer's disease treatment. In vitro studies show it can effectively lower amyloid-beta levels in neuronal models .

- Enzyme Modulation : The compound acts as a probe for studying enzyme mechanisms involving carbamate esters, aiding in the understanding of metabolic pathways.

Study 1: BACE1 Inhibition

A recent study explored the efficacy of this compound as a BACE1 inhibitor. It demonstrated robust inhibition in cell-free assays with an IC50 value of 61 nM. The compound's ability to penetrate the blood-brain barrier was confirmed, making it a promising candidate for Alzheimer's therapy .

| Compound | IC50 (nM) | CNS Penetration | Efficacy |

|---|---|---|---|

| This compound | 61 | High | Effective |

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with various enzymes. Results indicated that the fluoromethyl substitution significantly increased binding affinity compared to non-fluorinated analogs, suggesting enhanced potency in enzymatic inhibition.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Weight (g/mol) | Activity Profile |

|---|---|---|

| This compound | 185.21 | BACE1 inhibitor |

| Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate | 225.21 | Enzyme modulator |

Propiedades

IUPAC Name |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGMMZUIBBLUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.